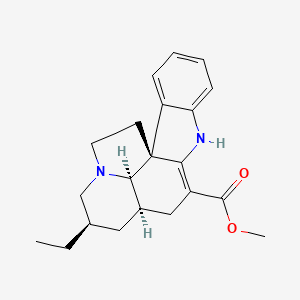
(+/-)-Pseudovincadifformine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Pseudovincadifformine is a complex indole alkaloid derived from the plant family Apocynaceae This compound is known for its intricate structure and potential pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Pseudovincadifformine typically involves multiple steps, starting from simpler indole derivatives. The process often includes:
Formation of the indole core: This is achieved through Fischer indole synthesis or other indole-forming reactions.
Functionalization of the indole ring: Various functional groups are introduced to the indole core through reactions such as Friedel-Crafts acylation, alkylation, and halogenation.
Cyclization and formation of the complex structure: This involves intramolecular cyclization reactions to form the characteristic polycyclic structure of this compound.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry and process optimization have made it possible to produce this compound on a larger scale for research purposes.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Pseudovincadifformine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the oxidation state of certain atoms within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Research has explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest that (+/-)-Pseudovincadifformine may have therapeutic potential, particularly in the treatment of certain cancers and neurological disorders.
Industry: Its unique structure makes it a valuable compound for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (+/-)-Pseudovincadifformine involves its interaction with specific molecular targets within cells. It is believed to:
Bind to DNA or proteins: This can interfere with cellular processes such as replication and transcription.
Modulate enzyme activity: By inhibiting or activating certain enzymes, it can affect metabolic pathways.
Induce apoptosis: In cancer cells, it may trigger programmed cell death through various signaling pathways.
Comparación Con Compuestos Similares
(+/-)-Pseudovincadifformine can be compared to other indole alkaloids, such as:
Vinblastine: Another indole alkaloid with anticancer properties.
Reserpine: Known for its antihypertensive effects.
Ajmaline: Used as an antiarrhythmic agent.
Uniqueness
What sets this compound apart is its unique polycyclic structure and the specific biological activities it exhibits
Propiedades
Fórmula molecular |
C21H26N2O2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
methyl (1S,12R,14R,19R)-14-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-3-13-10-14-11-15(20(24)25-2)18-21(8-9-23(12-13)19(14)21)16-6-4-5-7-17(16)22-18/h4-7,13-14,19,22H,3,8-12H2,1-2H3/t13-,14-,19-,21-/m1/s1 |
Clave InChI |
HVESDSXDWBFBHK-AJQWGZMRSA-N |
SMILES isomérico |
CC[C@@H]1C[C@@H]2CC(=C3[C@]4([C@@H]2N(C1)CC4)C5=CC=CC=C5N3)C(=O)OC |
SMILES canónico |
CCC1CC2CC(=C3C4(C2N(C1)CC4)C5=CC=CC=C5N3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)


![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)




![4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13409735.png)
![9-(1-Chlorocyclopropyl)-2-thia-4,6,7-triazatricyclo[9.4.0.03,7]pentadeca-1(15),3,5,11,13-pentaen-9-ol](/img/structure/B13409736.png)
